molecular formula C14H18O2 B077708 Cinnamyl valerate CAS No. 10482-65-2

Cinnamyl valerate

Cat. No. B077708
CAS RN: 10482-65-2
M. Wt: 218.29 g/mol
InChI Key: FLSKWIBFXUNBAW-JXMROGBWSA-N
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Description

“Cinnamyl valerate” is a flavor ingredient . It is also known as “Cinnamyl N-valerate” and has a molecular formula of C14H18O2 . Its average mass is 218.292 Da and its mono-isotopic mass is 218.130676 Da .


Chemical Reactions Analysis

While specific chemical reactions involving cinnamyl valerate are not detailed in the search results, studies on similar compounds provide some insights. For instance, cinnamyl alcohol can undergo oxidation reactions . In addition, cinnamyl alcohol can be converted into cinnamylamine in a biosynthesis process involving E. coli .

Scientific Research Applications

  • Biocatalysis : Cinnamyl acetate, similar to Cinnamyl valerate, is used in the flavor and fragrance industry. A study explored the biocatalytic synthesis of Cinnamyl acetate using a novel esterase from Acinetobacter hemolyticus, highlighting its potential in nonaqueous systems (Dong et al., 2017).

  • Cancer Research : Cinnamyl sulfonamide hydroxamate derivatives have been studied for their anti-cancer properties against colon adenocarcinoma. These derivatives, including compounds structurally related to Cinnamyl valerate, show promise in inhibiting cancer cell growth (Reddy et al., 2015).

  • Agricultural Applications : Cinnamyl acetate has been identified as an active compound in Cinnamomum aromaticum, showing potential use in controlling the nematode Meloidogyne incognita. This suggests a potential agricultural application of Cinnamyl valerate-related compounds (Nguyen et al., 2012).

  • Food Technology : Cinnamyl alcohol, a compound related to Cinnamyl valerate, has been modified with chitosan oligosaccharide to enhance its antimicrobial activity. This modification could expand the scope of Cinnamyl valerate's application in the food industry (Yue et al., 2020).

  • Pharmacology : Cinnamaldehyde, a constituent of cinnamon and chemically related to Cinnamyl valerate, has been extensively studied for its pharmacological properties, including its potential in managing diabetes (Zhu et al., 2017).

Safety And Hazards

The safety data sheet for cinnamyl alcohol, a compound structurally similar to cinnamyl valerate, indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . The safety data sheet for cinnamyl isovalerate, another structurally similar compound, suggests that it is not classified as a physical, health, or environmental hazard .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSKWIBFXUNBAW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyl valerate

CAS RN

10482-65-2
Record name Cinnamyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
D Hirsch - 2008 - ahk.nl
Artificial substances and behavior permeate our planet, and most probably even beyond as I assume satellites once they stop functioning keep on floating obliviously in outer space. As …
Number of citations: 3 www.ahk.nl
KC Wong, NHN Zul Rusdi, SG Chee - Journal of Essential Oil …, 1997 - Taylor & Francis
… could not confirm the previously reported presence of (E,E)-a-farnesene, pentyl butyrate, propyl benzoate, pentyl benzoate, benzyl salicylate, 2-phenylethyl benzoate, cinnamyl valerate …
Number of citations: 6 www.tandfonline.com
RP Collins, AF Halim - Economic Botany, 1976 - JSTOR
… ether (150 ml) t 43 cinnamyl valerate? MS E. Ether (120 ml) Flowery 19 linalool RT; IR 31 benzyl alcohol RT; IR 32 ,B-… Peak 43 was tentatively identified by ms as cinnamyl valerate. …
Number of citations: 9 www.jstor.org
L Giamperi, D Ricci, D Fraternale… - Journal of essential …, 1998 - Taylor & Francis
The composition of the essential oil obtained from epigean parts of Bupleurum fruticosum L., found in Cyrenaica (Libya), was studied by GC and GC/MS. The oil was found to be rich in α…
Number of citations: 20 www.tandfonline.com
TL Reiland, JM Lipari - Encyclopedia of pharmaceutical …, 2007 - api.taylorfrancis.com
The use of flavors and flavor modifiers to improve the taste and aroma of foods and pharmaceuticals is an art that dates back several centuries. In large measure, the practice is still the …
Number of citations: 6 api.taylorfrancis.com
A Sardashti, A Tamandani - Jordan Journal of Pharmaceutical …, 2021 - archives.ju.edu.jo
This study reports the chemical composition and antibacterial activity of the essential oil from aerial parts of Semenovia suffruticosa (which is endemic to Iran). The essential oil of aerial …
Number of citations: 2 archives.ju.edu.jo
E Alvarez, J Rodriguez, R Villa, C Gomez… - ACS Sustainable …, 2019 - ACS Publications
The biocatalytic synthesis of 16 flavor esters was carried out by the direct esterification of aliphatic acids (eg, acetic, propionic, etc.) with an alcohol (eg, cinnamyl alcohol, benzyl alcohol, …
Number of citations: 24 pubs.acs.org
F Roma-Marzio, B Najar, V Nardi, L Pistelli… - … Systematics and Ecology, 2020 - Elsevier
Cryptogenic (or doubtfully native) species could have relevant implications in biogeography and in nature conservation. Bupleurum fruticosum is native in Sicily, Sardinia, and Liguria, …
Number of citations: 4 www.sciencedirect.com
D Šibalić, A Šalić, B Zelić, NN Tran, V Hessel… - Chemical Engineering …, 2023 - Elsevier
Lignocellulosic biorefinery processes used to produce bioenergy and value-added products are technologically complex, expensive, energy-demanding, and often not environmentally …
Number of citations: 4 www.sciencedirect.com
M Lojanica - 2019 - scidar.kg.ac.rs
By regarding the smell as a cultural, social, historical, and political phenomenon, and by positing the sense of smell within the broad framework of scientific, philosophical and literary …
Number of citations: 1 scidar.kg.ac.rs

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